4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene
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Overview
Description
4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene is an organic compound with a complex structure that includes benzene rings, nitro groups, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include nitration, etherification, and benzylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and ether linkages play a crucial role in its reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-2-methylphenylboronic Acid
- 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate
Uniqueness
4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous.
Properties
Molecular Formula |
C22H20N2O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-methyl-1-nitro-2-[2-(2-nitro-4-phenylmethoxyphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C22H20N2O7/c1-16-7-9-19(23(25)26)22(13-16)30-12-11-29-21-10-8-18(14-20(21)24(27)28)31-15-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3 |
InChI Key |
KLQZNUGWWBHASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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